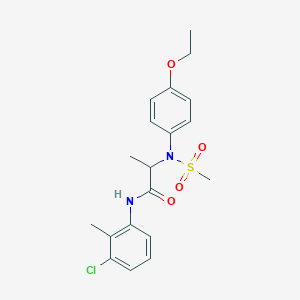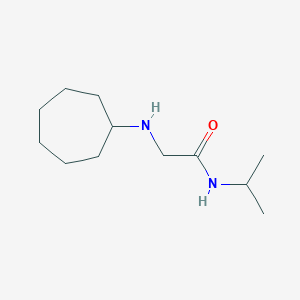![molecular formula C17H25N3O4 B3972099 3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate](/img/structure/B3972099.png)
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate
Übersicht
Beschreibung
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate, also known as ABT-089, is a chemical compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to the class of drugs known as nicotinic acetylcholine receptor agonists, which are known to have a positive effect on cognitive function. In
Wirkmechanismus
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate works by binding to nicotinic acetylcholine receptors in the brain, which are involved in cognitive function. Specifically, this compound binds to the α4β2 subtype of nicotinic acetylcholine receptors, which are known to play a role in attention and memory. By binding to these receptors, this compound enhances the activity of acetylcholine, a neurotransmitter that is involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are all involved in cognitive function. This compound also increases blood flow to the brain, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it ideal for studying its effects on cognitive function. However, this compound is not without limitations. It has a short half-life, which means that its effects are relatively short-lived. Additionally, this compound has been shown to have some side effects, including nausea, vomiting, and headache, which may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate. One area of research is the development of more potent and selective nicotinic acetylcholine receptor agonists. Another area of research is the use of this compound in combination with other cognitive enhancers, such as modafinil or caffeine. Additionally, more research is needed to determine the long-term effects of this compound on cognitive function and its potential as a treatment for cognitive disorders. Finally, research is needed to better understand the mechanism of action of this compound and its effects on other neurotransmitter systems in the brain.
Wissenschaftliche Forschungsanwendungen
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve cognitive function in animal models and humans, particularly in tasks related to attention and memory. This compound has also been studied for its potential as a treatment for various cognitive disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
oxalic acid;3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3.C2H2O4/c1-2-9-18(8-1)15-5-10-17(11-6-15)13-14-4-3-7-16-12-14;3-1(4)2(5)6/h3-4,7,12,15H,1-2,5-6,8-11,13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHRNKZHOJMNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CN=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3972041.png)
![4,4'-[(4-bromophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3972047.png)

![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3972065.png)

![1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3972091.png)
![2,6-dimethyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3972095.png)
![2-{4-[1-(2-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3972104.png)
![1-acetyl-17-(4-biphenylyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3972116.png)

![1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3972139.png)